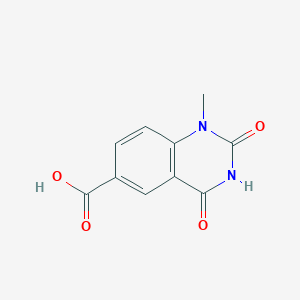
2-(2-Chloroquinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroquinolin-3-yl)acetic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroquinolin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline, which can be prepared via the Vilsmeier-Haack reaction using 2-aminobenzophenone and phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF).
Formation of Intermediate: The intermediate 2-chloroquinoline-3-carbaldehyde is then subjected to a Grignard reaction with methyl magnesium bromide to form 2-chloroquinoline-3-methanol.
Oxidation: The alcohol group in 2-chloroquinoline-3-methanol is oxidized to form the corresponding carboxylic acid, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 2-(2-Chloroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 2-(2-Aminoquinolin-3-yl)acetic acid.
Substitution: 2-(2-Hydroxyquinolin-3-yl)acetic acid.
科学的研究の応用
2-(2-Chloroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA synthesis and cell division, leading to its potential use as an anticancer agent.
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: Shares the chloroquinoline core but differs in functional groups.
2-(2-Hydroxyquinolin-3-yl)acetic acid: Similar structure but with a hydroxyl group instead of a chloro group.
2-(2-Aminoquinolin-3-yl)acetic acid: Contains an amino group in place of the chloro group.
Uniqueness: 2-(2-Chloroquinolin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro group allows for versatile chemical modifications, while the acetic acid moiety enhances its solubility and potential for biological interactions.
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
2-(2-chloroquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8(6-10(14)15)5-7-3-1-2-4-9(7)13-11/h1-5H,6H2,(H,14,15) |
InChIキー |
MUUKMTWSPVKXRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)




![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)




